5-Nitro-3-(2,4,6-trifluorophenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-3-(2,4,6-trifluorophenyl)benzoic acid is an organic compound characterized by the presence of a nitro group and trifluorophenyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-3-(2,4,6-trifluorophenyl)benzoic acid typically involves the nitration of 3-(2,4,6-trifluorophenyl)benzoic acid. This can be achieved by treating the precursor with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Reduction: Common reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used to reduce the nitro group.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens or sulfonating agents under appropriate conditions.
Major Products:
Reduction: The reduction of the nitro group yields 3-(2,4,6-trifluorophenyl)aniline.
Substitution: Substitution reactions can introduce various functional groups onto the trifluorophenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
5-Nitro-3-(2,4,6-trifluorophenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Nitro-3-(2,4,6-trifluorophenyl)benzoic acid depends on its specific application. For example, in biological systems, the nitro group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluorophenyl group can enhance the compound’s stability and binding affinity to target molecules.
Comparison with Similar Compounds
3-Nitrobenzoic acid: Lacks the trifluorophenyl group, resulting in different chemical properties and reactivity.
2,4,6-Trifluorobenzoic acid:
Uniqueness: 5-Nitro-3-(2,4,6-trifluorophenyl)benzoic acid is unique due to the combination of the nitro and trifluorophenyl groups, which impart distinct chemical properties and potential for diverse applications in research and industry.
Properties
IUPAC Name |
3-nitro-5-(2,4,6-trifluorophenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F3NO4/c14-8-4-10(15)12(11(16)5-8)6-1-7(13(18)19)3-9(2-6)17(20)21/h1-5H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJQCWFIACKENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C2=C(C=C(C=C2F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690580 |
Source
|
Record name | 2',4',6'-Trifluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-77-9 |
Source
|
Record name | 2',4',6'-Trifluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40690580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.